![molecular formula C14H14N6 B6442657 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine CAS No. 2549004-40-0](/img/structure/B6442657.png)
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
“6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine” is a chemical compound that has been studied for its potential therapeutic applications . It is a potent activator of NAMPT (nicotinamide phosphoribosyltransferase), an enzyme that plays a crucial role in the NAD+ salvage pathway . NAD+ is pivotal in many biological processes, including metabolism and aging, making the activation of NAMPT an attractive therapeutic target for a diverse array of diseases .
Synthesis Analysis
The synthesis of this compound involves the optimization of novel urea-containing derivatives . The early optimization of high-throughput screening (HTS) hits led to a lead compound with a triazolopyridine core . An issue of concern was CYP direct inhibition (DI), which was resolved through the modulation of lipophilicity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4-amine group attached to a 1H-pyrazol-1-yl group and a pyridin-3-yl group . The exact molecular structure would require more specific information or computational chemistry analysis.Scientific Research Applications
NAMPT Activation
This compound has been identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Antimicrobial Agent
The compound has shown potential as an antimicrobial agent. A series of 3-alkyl-6-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized from 5-alkyl-4-amino-3-mercapto-4H-1,2,4-triazoles and 3-aryl-1-phenylpyrazole-4-carboxylic acids, showed moderate to good in vitro activity against Gram-positive bacteria .
Antifungal Agent
One specific compound, 6-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, displayed excellent antifungal activity against Candida albicans with a MIC value of 8 µg/ml, which is even better than the standard drug Amphoptericin B (MIC 10 µg/ml) .
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
The compound can be used in the synthesis of differentially-functionalized 1,2,4-triazoles, which could find useful applications for the rapid and sustainable construction of these triazoles .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and phosphoinositide 3-kinases (pi3k) which play pivotal roles in many biological processes .
Mode of Action
For instance, some compounds can activate NAMPT, a key enzyme in the NAD+ salvage pathway .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway and the pi3k/akt signaling pathway, which are crucial in metabolism, aging, and tumorigenesis .
Result of Action
Similar compounds have been reported to have therapeutic effects in the treatment of diverse array of diseases .
Future Directions
properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-11-6-19-20(9-11)14-5-13(17-10-18-14)16-8-12-3-2-4-15-7-12/h2-7,9-10H,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECBNJPKKNVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine |
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